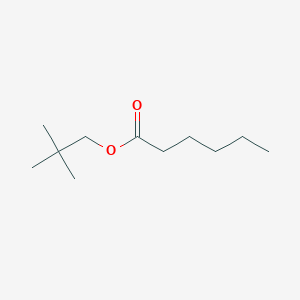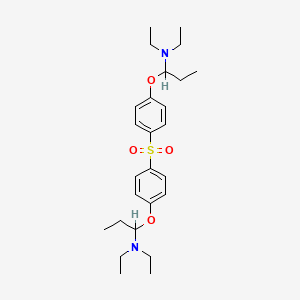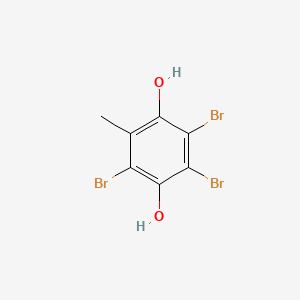
Hydroquinone, 2-methyl-3,5,6-tribromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroquinone, 2-methyl-3,5,6-tribromo- is a derivative of hydroquinone, a compound known for its applications in various fields such as photography, medicine, and cosmetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2-methyl-3,5,6-tribromo- typically involves the bromination of 2-methylhydroquinone. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of Hydroquinone, 2-methyl-3,5,6-tribromo- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hydroquinone, 2-methyl-3,5,6-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions include various quinones, substituted hydroquinones, and other derivatives that can be further utilized in different applications.
Scientific Research Applications
Hydroquinone, 2-methyl-3,5,6-tribromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in treating skin disorders and other medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroquinone, 2-methyl-3,5,6-tribromo- involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin lightening applications. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: The parent compound, widely used in cosmetics and photography.
2-Methylhydroquinone: A precursor in the synthesis of the tribromo derivative.
3,5,6-Tribromohydroquinone: Another brominated derivative with different substitution patterns.
Uniqueness
Hydroquinone, 2-methyl-3,5,6-tribromo- is unique due to the specific arrangement of bromine atoms and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
63884-43-5 |
|---|---|
Molecular Formula |
C7H5Br3O2 |
Molecular Weight |
360.82 g/mol |
IUPAC Name |
2,3,5-tribromo-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |
InChI Key |
JOOPFYJWVJXNHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


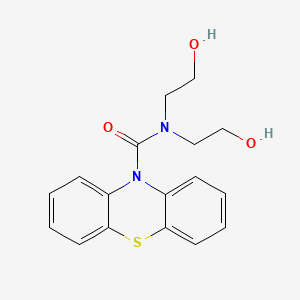
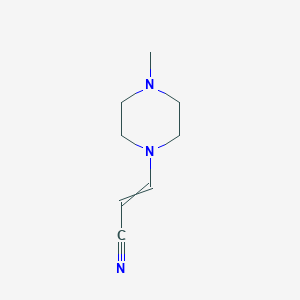

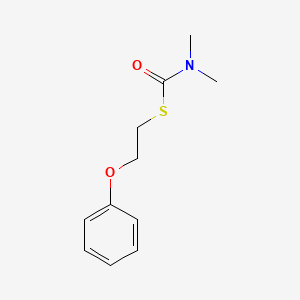
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
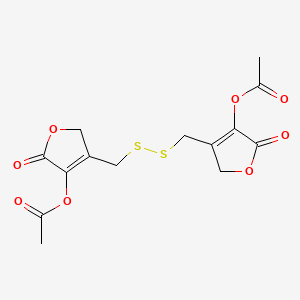
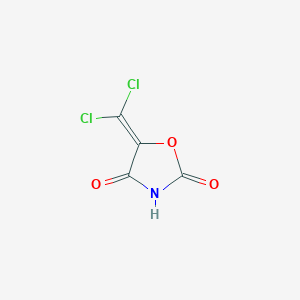

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
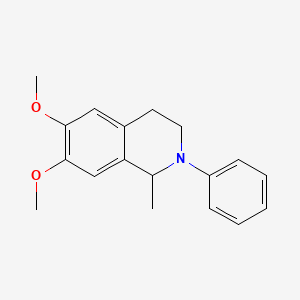
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
